molecular formula C8H9ClF3NO3S B6190640 2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid CAS No. 2639460-53-8

2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid

Cat. No.: B6190640
CAS No.: 2639460-53-8
M. Wt: 291.7
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Description

2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid is a chemical compound that combines an amino alcohol with a chlorinated thiophene ring and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The resulting amino alcohol is then treated with trifluoroacetic acid to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with various biological molecules, while the chlorothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of trifluoroacetic acid in 2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol imparts unique properties such as increased acidity and potential for forming strong hydrogen bonds. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.

Properties

CAS No.

2639460-53-8

Molecular Formula

C8H9ClF3NO3S

Molecular Weight

291.7

Purity

95

Origin of Product

United States

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